molecular formula C14H15BrN2OS2 B4612122 4-{[2-(4-bromophenoxy)ethyl]thio}-6-methyl-2-(methylthio)pyrimidine

4-{[2-(4-bromophenoxy)ethyl]thio}-6-methyl-2-(methylthio)pyrimidine

Cat. No.: B4612122
M. Wt: 371.3 g/mol
InChI Key: QVAFJNUPYOWHBY-UHFFFAOYSA-N
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Description

4-{[2-(4-bromophenoxy)ethyl]thio}-6-methyl-2-(methylthio)pyrimidine is a useful research compound. Its molecular formula is C14H15BrN2OS2 and its molecular weight is 371.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.98092 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Research has shown that certain pyrimidine derivatives exhibit significant antiviral properties. For instance, derivatives of 2,4-diaminopyrimidine have been investigated for their ability to inhibit retrovirus replication in cell culture, demonstrating marked activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003). This suggests potential research applications of pyrimidine derivatives in the development of antiviral drugs.

Antimicrobial and Antioxidant Properties

Pyrimidine compounds synthesized through Biginelli reactions have shown moderate to good antioxidant and antimicrobial activities (Youssef & Amin, 2012). This points to their use in developing new antimicrobial agents and antioxidants, highlighting the versatility of pyrimidine derivatives in medicinal chemistry.

Nonlinear Optical (NLO) Properties

Pyrimidine derivatives have been explored for their nonlinear optical properties, with certain compounds displaying considerable NLO character suitable for optoelectronic applications (Hussain et al., 2020). Such findings indicate the potential of pyrimidine-based compounds in the field of materials science, particularly in developing new materials for optoelectronic devices.

Synthesis and Biological Activity

The synthesis of novel thiazolopyrimidine, thiazolodipyrimidine, and thiazolopyrimidothiazolopyrimidine derivatives has been reported, with some compounds displaying promising biological activities (Youssef & Amin, 2012). This underscores the potential of pyrimidine derivatives in drug discovery and development, especially in targeting various diseases through novel therapeutic agents.

Properties

IUPAC Name

4-[2-(4-bromophenoxy)ethylsulfanyl]-6-methyl-2-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2OS2/c1-10-9-13(17-14(16-10)19-2)20-8-7-18-12-5-3-11(15)4-6-12/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAFJNUPYOWHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)SCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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